Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate
Description
Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate is a quinoline-based ester derivative characterized by a fluorine atom at the 5-position and a methyl group at the 8-position of the quinoline ring. The compound features an ethoxyacetate side chain linked via an ether bond to the 4-position of the quinoline core.
Properties
Molecular Formula |
C14H14FNO3 |
|---|---|
Molecular Weight |
263.26 g/mol |
IUPAC Name |
ethyl 2-(5-fluoro-8-methylquinolin-4-yl)oxyacetate |
InChI |
InChI=1S/C14H14FNO3/c1-3-18-12(17)8-19-11-6-7-16-14-9(2)4-5-10(15)13(11)14/h4-7H,3,8H2,1-2H3 |
InChI Key |
OBROISDMFCTIDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=NC2=C(C=CC(=C12)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Fluorine and Methyl Groups: The fluorine atom and methyl group are introduced via electrophilic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide.
Esterification: The final step involves the esterification of the quinoline derivative with ethyl bromoacetate in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate serves as a precursor in the synthesis of various quinoline derivatives. These derivatives are essential intermediates in organic synthesis, allowing for the creation of more complex molecules with potential applications in pharmaceuticals and materials science.
Biology
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity : this compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Its structural features contribute to its effectiveness against various microbial strains .
- Anticancer Properties : Research indicates that this compound may possess significant anticancer activity. Studies have shown that it can inhibit the growth of human tumor cells, with promising results in cell growth inhibition assays . The mechanism of action is believed to involve interaction with specific molecular targets related to cancer cell proliferation.
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its unique combination of functional groups allows for modifications that can enhance its therapeutic profiles. The compound's ability to interact with biological targets makes it a valuable candidate for designing novel therapeutic agents aimed at treating infections and cancers .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound demonstrated significant inhibition rates, indicating its potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics .
Case Study 2: Anticancer Activity Assessment
In another study, the anticancer properties of this compound were assessed using human cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program protocols. The results indicated that the compound exhibited a high level of antimitotic activity, with average GI50 values suggesting effective growth inhibition across multiple cancer types .
Mechanism of Action
The mechanism of action of Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the fluorine atom enhances the compound’s ability to inhibit enzymes by forming strong hydrogen bonds with active site residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate with analogous quinoline and heterocyclic esters, focusing on structural variations, synthesis pathways, and inferred biological relevance.
Structural Analogues in Quinoline Derivatives
Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate (CAS 337483-29-1)
- Core Structure: A quinoline ring substituted with a methyl group at the 6-position and a phenyl group at the 4-position.
- Side Chain: Ethoxyacetate group attached to a phenoxy linker at the 2-position of quinoline.
Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate (CAS 864082-33-7)
- Core Structure: A quinoline ring with a trifluoromethyl group at the 8-position and a ketone group at the 4-position.
- Side Chain : Ethoxyacetate directly linked to the nitrogen at the 1-position.
- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in the target compound.
Heterocyclic Esters with Imidazole Cores
Compounds such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate and Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Figure 1 in ) share the ethoxyacetate functional group but differ in their heterocyclic cores.
- Structural Contrasts: The imidazole ring lacks the aromatic nitrogen of quinoline, reducing π-π stacking interactions. Substituents like chlorophenyl or trimethoxyphenyl may confer distinct electronic and steric profiles .
- Biological Implications: Imidazole derivatives are often associated with antifungal and antiparasitic activity, whereas quinoline-based compounds are more commonly linked to antimalarial or anticancer effects.
Comparative Data Table
| Compound Name | Core Structure | Substituents | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | Quinoline | 5-F, 8-CH₃ | Ethoxyacetate ether | Antimicrobial, anticancer |
| Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate | Quinoline | 6-CH₃, 4-Ph | Phenoxy-linked ethoxyacetate | Enzyme inhibition |
| Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate | Quinoline | 8-CF₃, 4-ketone | Ethoxyacetate amine linkage | Drug metabolism studies |
| Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate | Imidazole | 4-Cl-Ph, 2-Ph | Ethoxyacetate | Antifungal agents |
Biological Activity
Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate is a synthetic compound derived from quinoline, a class known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of CHFNO and a molecular weight of approximately 263.26 g/mol. The presence of a fluorine atom at the 5-position and a methyl group at the 8-position of the quinoline ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Overview of Antimicrobial Properties
Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. The compound's activity is often assessed through minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacteria.
Research Findings
- Inhibitory Concentrations : In studies involving related quinoline derivatives, compounds with similar structural features have shown promising MIC values. For instance, certain derivatives exhibited MIC values as low as 0.03 μM against Mycobacterium tuberculosis (Mtb), indicating strong antimycobacterial activity .
-
Comparative Analysis : The antimicrobial effectiveness of this compound can be compared with other quinoline derivatives:
The data suggests that modifications in the alkyl chain significantly affect the biological activity of quinoline derivatives .
Compound Name MIC (μM) Activity Type This compound TBD Antimicrobial Compound 8n (with ethyl substitution) 0.03 Antimycobacterial Compound 8k (methyl-substituted analogue) 12.32 Antimycobacterial
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication and transcription .
Case Studies
- Antimycobacterial Activity : In a study focusing on novel 4-alkoxyquinolines, the introduction of ethyl groups led to enhanced potency against Mtb when compared to their methyl counterparts. This highlights the importance of structural modifications in optimizing biological activity .
- Antiviral Potential : Some derivatives have also been investigated for antiviral properties, showing varying degrees of inhibition against viruses such as H5N1, with specific substitutions leading to increased effectiveness while maintaining low cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
